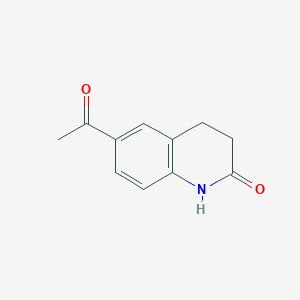

6-Acetyl-3,4-dihydroquinolin-2(1H)-one

Description

Significance of the Quinolinone Core in Heterocyclic Chemistry

The quinolinone structure is recognized as a "privileged scaffold" in drug discovery. umanitoba.ca This designation stems from its recurring presence in molecules that exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antipsychotic properties. umanitoba.ca The core of quinolinone consists of a benzene (B151609) ring fused to a pyridinone ring, a nitrogen-containing heterocyclic system that is fundamental to its chemical reactivity and biological interactions. numberanalytics.comresearchgate.net

Historically, the parent quinoline (B57606) structure, first isolated from coal tar in the 19th century, has been pivotal in the development of pharmaceuticals. numberanalytics.com Its most famous application is in antimalarial drugs like quinine (B1679958) and chloroquine. sphinxsai.comnih.gov The versatility of the quinoline and its derivatives, such as dihydroquinolinones, allows for a wide range of chemical modifications. numberanalytics.com These modifications can fine-tune the molecule's electronic and steric properties, enabling researchers to develop compounds with specific therapeutic effects. The 3,4-dihydro-2(1H)-quinolinone core, in particular, is found in both natural and synthetic compounds that show potential for treating a variety of disorders. tandfonline.comresearchgate.net The development of efficient synthetic methods has further propelled the investigation of this class of compounds in medicinal chemistry. researchgate.net

Historical Context of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one in Scholarly Inquiry

While the broader quinoline family has a history extending back to the 1800s, the specific scholarly focus on this compound is a more contemporary development. numberanalytics.com Its emergence in research literature is closely tied to the advancement of synthetic organic chemistry and the systematic exploration of the quinolinone scaffold for drug development. The synthesis of various quinoline derivatives has been made possible through established reactions like the Skraup, Combes, and Friedlander syntheses. sphinxsai.comnih.gov

The investigation of this compound is not centered on a singular historical discovery but rather on its utility as a chemical intermediate and building block. The presence of the acetyl group at the 6-position provides a reactive handle for further chemical transformations, allowing for the synthesis of more complex molecules. Researchers utilize this compound as a starting material or a key intermediate in the multi-step synthesis of novel therapeutic agents. Its study is therefore a part of the larger, ongoing effort to create libraries of related compounds for biological screening and to understand the structure-activity relationships (SAR) within the dihydroquinolinone class.

Scope and Research Focus on this compound within Chemical Biology and Medicinal Chemistry

In the realms of chemical biology and medicinal chemistry, this compound serves primarily as a foundational scaffold for the development of new bioactive molecules. The research focus is multifaceted, exploring its potential as a lead compound and its role in probing biological systems.

The core structure is a target for synthetic modification to create derivatives with enhanced pharmacological properties. For instance, modifications to the dihydroquinolinone pharmacophore have been explored to develop potent inhibitors of specific enzymes, such as p38 MAP kinase, which is involved in inflammatory responses. nih.govresearchgate.net The acetyl group, in particular, offers a site for chemical elaboration to improve potency, selectivity, and pharmacokinetic properties of new drug candidates.

Research has indicated that derivatives of this scaffold may possess a range of biological activities. Preliminary studies on related structures suggest potential antimicrobial, anticancer, and anti-inflammatory effects. tandfonline.com In chemical biology, this compound and its analogues can be used as chemical probes or ligands in biochemical assays. These tools help researchers to investigate enzyme-substrate interactions, map cellular pathways, and identify new molecular targets for therapeutic intervention.

Table 1: Key Research Areas for Dihydroquinolinone Derivatives

| Research Area | Focus | Example Application |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel therapeutic agents | Development of p38 MAP kinase inhibitors for inflammatory diseases. nih.govresearchgate.net |

| Drug Discovery | Exploration of biological activities | Screening for anticancer and antimicrobial properties. tandfonline.com |

| Chemical Biology | Use as molecular probes | Studying enzyme interactions and cellular pathways. |

| Organic Synthesis | Utility as a chemical intermediate | A building block for more complex heterocyclic systems. |

Structure

3D Structure

Properties

IUPAC Name |

6-acetyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)8-2-4-10-9(6-8)3-5-11(14)12-10/h2,4,6H,3,5H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPPYJRCOQZMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538520 | |

| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62245-12-9 | |

| Record name | 6-Acetyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-acetyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 6 Acetyl 3,4 Dihydroquinolin 2 1h One and Its Analogues

Classical and Contemporary Synthetic Routes to the Dihydroquinolinone Core

The formation of the 3,4-dihydroquinolin-2(1H)-one skeleton is a critical step that has been approached through various classical and modern cyclization strategies.

The construction of the dihydroquinolinone bicyclic system is predominantly achieved through intramolecular cyclization reactions. A variety of methods have been developed, ranging from traditional acid-catalyzed reactions to more recent radical and photocatalyzed processes. mdpi.com

One of the most established methods is the intramolecular Friedel-Crafts alkylation . This reaction typically involves the cyclization of α,β-unsaturated N-arylamides, promoted by Brønsted acids like sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA), or Lewis acids such as aluminum chloride (AlCl₃). mdpi.com Another classical approach is the Beckmann rearrangement of cyclic oximes.

Contemporary methods have expanded the synthetic arsenal (B13267) significantly. Radical cyclizations offer a powerful alternative, such as the 6-exo-trig cyclization of α-halo-ortho-alkenyl anilides, which can form the dihydroquinolinone ring with high efficiency. nih.gov Furthermore, photoredox catalysis has emerged as a mild and effective strategy for the cyclization of N-arylacrylamides to furnish the dihydroquinolinone core. mdpi.com Other notable methods include silver-catalyzed tandem decarboxylative radical addition/cyclization of N-arylcinnamamides with aliphatic carboxylic acids and copper-catalyzed cascade radical addition/cyclization reactions. mdpi.combohrium.com

| Cyclization Strategy | Key Substrate Type | Typical Catalysts/Reagents | Key Features |

|---|---|---|---|

| Intramolecular Friedel-Crafts Alkylation | α,β-Unsaturated N-arylamides | H₂SO₄, TFA, AlCl₃ | Classical, acid-promoted electrophilic cyclization. mdpi.com |

| Radical Cyclization | α-Halo-ortho-alkenyl anilides | Bu₃SnH, Et₃B/air | Forms C4-substituted derivatives efficiently. nih.gov |

| Photoredox Cyclization | N-Arylacrylamides | Organic photocatalysts (e.g., 4CzIPN) | Metal- and additive-free, proceeds under mild conditions. mdpi.com |

| Silver-Catalyzed Tandem Cyclization | N-Arylcinnamamides | AgNO₃, K₂S₂O₈ | Decarboxylative radical addition/cyclization pathway. mdpi.combohrium.com |

| Electrophilic Sulfenylation/Cyclization | N-Arylcinnamamides | BF₃·OEt₂ | Produces 3,4-disubstituted dihydroquinolinones with high stereoselectivity. mdpi.com |

To introduce the acetyl group at the C6 position of the pre-formed dihydroquinolinone ring, the Friedel-Crafts acylation is the most widely employed method. This electrophilic aromatic substitution reaction involves treating the dihydroquinolinone core with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). rsc.org

The reaction proceeds via the formation of a resonance-stabilized acylium ion, which then acts as the electrophile, attacking the electron-rich aromatic ring of the dihydroquinolinone. The reaction is generally irreversible because the resulting aryl ketone product is a deactivated complex with the Lewis acid, preventing further acylation. libretexts.org The regioselectivity of this reaction is a critical consideration for the synthesis of the target compound.

Targeted Synthesis of Functionalized 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Derivatives

The synthesis of specific derivatives of this compound often requires precise control over the placement of functional groups (regioselectivity) and their three-dimensional arrangement (stereoselectivity).

The primary challenge in synthesizing this compound is directing the electrophilic acylation specifically to the C6 position. The regiochemical outcome of the Friedel-Crafts acylation on the 1,2,3,4-tetrahydroquinoline (B108954) framework (the reduced form of the dihydroquinolinone core) is highly dependent on the nature of the substituent on the nitrogen atom. rsc.org

Research has demonstrated that the use of N-protective groups can effectively control the position of acylation. For instance, N-formyl or N-acetyl protected tetrahydroquinolines tend to direct acylation to the C6 position. This control is attributed to the electronic effects of the N-acyl group and its coordination with the Lewis acid catalyst, which influences the relative reactivity of the different positions on the benzene (B151609) ring. A molecular orbital (MO) calculation of the Lewis acid-coordinated substrate can provide a rational explanation for the observed regioselectivity. rsc.orgrsc.org By choosing an appropriate N-protecting group, the synthesis can be steered to yield the desired 6-acetyl isomer with high selectivity.

Creating chiral dihydroquinolinones, which possess stereocenters at the C3 and/or C4 positions, is of great interest for pharmaceutical applications. Several advanced strategies have been developed to achieve high levels of stereocontrol.

One effective approach involves the 6-exo-trig radical cyclization of enantioenriched axially chiral α-halo-ortho-alkenyl anilides . This method demonstrates excellent transfer of axial chirality from the precursor to the new stereocenter in the product, often with greater than 95% fidelity. nih.gov

Another powerful strategy is the palladium-catalyzed decarboxylative [4 + 2]-cycloaddition of 4-vinyl benzoxazinanones with carboxylic acids. By employing P-chiral monophosphorus ligands such as BI-DIME, this reaction can produce structurally diverse 3,4-dihydroquinolin-2-ones bearing two contiguous stereogenic centers in good yields and with very high diastereo- and enantioselectivities (dr >99:1, ee up to 97%). organic-chemistry.orgacs.orgorganic-chemistry.org The stereochemical outcome is controlled by the chiral catalyst, which influences the formation of Pd-polarized aza-o-xylylene intermediates and the subsequent intramolecular asymmetric allylic alkylation. organic-chemistry.org

| Stereoselective Approach | Key Precursors | Catalyst/Reagent System | Stereochemical Outcome |

|---|---|---|---|

| Radical Cyclization of Axially Chiral Precursors | Enantioenriched α-halo-ortho-alkenyl anilides | Bu₃SnH, Et₃B/air | High transfer of axial chirality to new stereocenter (>95%). nih.gov |

| Pd-Catalyzed Decarboxylative [4+2] Cycloaddition | 4-Vinyl benzoxazinanones and carboxylic acids | Pd catalyst with P-chiral ligand (e.g., BI-DIME) | Excellent diastereoselectivity (dr >99:1) and enantioselectivity (up to 97% ee). organic-chemistry.orgacs.org |

| Asymmetric Hydrogenation | Substituted Quinolines | Chiral Iridium catalysts (e.g., Ir-SpiroPAP) | Access to chiral 1,4-dihydroquinolines with high enantioselectivity (up to 99% ee). nih.gov |

Green Chemistry Principles and Sustainable Synthesis of Dihydroquinolinones

In line with the growing importance of sustainable chemical manufacturing, several green chemistry approaches have been applied to the synthesis of dihydroquinolinones. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. acs.org

One notable green strategy is the oxone-mediated direct arylhydroxylation of activated alkenes . This method allows for the synthesis of hydroxyl-containing dihydroquinolinones under simple conditions without the need for any external additives or catalysts. Oxone serves a dual role as both the oxidant and the proton source in a tandem process involving epoxidation and subsequent Friedel-Crafts alkylation. rsc.org

The development of reactions in environmentally benign solvents is another key aspect of green synthesis. A novel methodology for synthesizing 3,4-dihydroquinolizin-2-one derivatives, structurally related to dihydroquinolinones, was developed using aqueous ethanol (B145695) as the solvent. This process features a simple work-up via precipitation and filtration, and the solvent can be easily recycled. rsc.org Furthermore, photocatalyzed cyclizations that operate under mild conditions using organic dyes instead of precious metals contribute to the sustainability of dihydroquinolinone synthesis. mdpi.com These examples highlight the ongoing efforts to align the synthesis of important heterocyclic compounds with the principles of green chemistry.

Innovative Synthetic Strategies and Reaction Mechanisms for this compound

Modern organic synthesis emphasizes the development of novel reactions that offer high efficiency, atom economy, and environmental sustainability. For the synthesis of this compound, innovative strategies focus on constructing the bicyclic core with the acetyl group already in place, thereby streamlining the synthetic sequence.

Radical cyclizations have emerged as a powerful tool for the formation of carbo- and heterocyclic rings. wikipedia.org These reactions often proceed under mild conditions and exhibit high functional group tolerance. The synthesis of the 3,4-dihydroquinolin-2(1H)-one scaffold can be efficiently achieved through the 6-exo-trig radical cyclization of N-aryl acrylamides. nih.govnih.gov For the specific synthesis of this compound, the key precursor would be N-(4-acetylphenyl)acrylamide.

The general mechanism for this transformation involves three key steps:

Radical Generation: An initial radical species is generated. This can be achieved through various methods, including the use of radical initiators like tributyltin hydride (Bu₃SnH) with AIBN, or through photoredox catalysis. nih.govrsc.org In some approaches, a radical is generated on the α-carbon of the amide. nih.gov

Cyclization: The generated radical undergoes an intramolecular addition to the aromatic ring (an aryl radical cyclizing to the acrylamide (B121943) double bond) or an amide radical cyclizing onto the ortho position of the aryl ring. nih.govmdpi.com This 6-exo cyclization is generally favored and leads to the formation of the six-membered heterocyclic ring.

Rearomatization/Quenching: The resulting cyclohexadienyl radical is then oxidized or undergoes hydrogen atom abstraction to restore aromaticity and yield the final 3,4-dihydroquinolin-2(1H)-one product.

Recent advancements have focused on metal-free and photocatalytic methods to generate the initial radical, aligning with the principles of green chemistry. rsc.orgmdpi.com For instance, the use of an organic photosensitizer like 4CzIPN under visible light irradiation can initiate the cyclization of N-aryl acrylamides. rsc.orgorganic-chemistry.org While the literature provides broad substrate scopes for these reactions, the synthesis of the 6-acetyl derivative is conceptually straightforward by starting with the appropriately substituted aniline (B41778).

| Precursor | Reaction Type | Catalyst/Initiator | Product | Ref. |

| N-(4-acetylphenyl)acrylamide | Photoredox Radical Cyclization | 4CzIPN, Visible Light | This compound | rsc.org |

| α-halo-ortho-alkenyl anilides | Tin-mediated Radical Cyclization | Bu₃SnH, AIBN | 3,4-dihydroquinolin-2-ones | nih.govnih.gov |

| N-arylcinnamamides | Silver-catalyzed Radical Cyclization | AgNO₃, K₂S₂O₈ | 3,4-disubstituted dihydroquinolin-2(1H)-ones | mdpi.com |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. nih.govresearchgate.net Several MCRs can be envisioned for the synthesis of the this compound scaffold.

A common strategy involves the condensation of an aniline, an aldehyde, and an active methylene (B1212753) compound. To obtain the desired 6-acetyl substitution, 4-aminoacetophenone would be the aniline component of choice. A plausible one-pot reaction could be a variation of the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted for polyhydroquinoline synthesis. semanticscholar.org

A representative mechanism for a three-component reaction to form a related quinolinone core might proceed as follows:

Initial Condensation: The aniline (e.g., 4-aminoacetophenone) reacts with a carbonyl compound (e.g., an aldehyde) to form an enamine or a Schiff base intermediate.

Michael Addition: A third component, such as a β-ketoester or dimedone, acts as a nucleophile in a Michael addition to an α,β-unsaturated system formed in situ.

Cyclization and Dehydration/Oxidation: The intermediate then undergoes an intramolecular cyclization, followed by dehydration or oxidation to yield the final quinolinone or dihydroquinolinone product.

The versatility of MCRs allows for the synthesis of a wide array of substituted quinolinones by simply varying the starting components. nih.govnih.gov This approach is highly modular and amenable to library synthesis for drug discovery. For example, a one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional anilines has been developed for the synthesis of diversely substituted 3,4-dihydroquinazolines, a related heterocyclic system. acs.org Adapting such strategies using 4-aminoacetophenone as the aniline derivative would directly install the acetyl group at the desired position of the resulting quinolinone framework.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold | Ref. |

| 4-Aminoacetophenone | Aromatic Aldehyde | Tetronic Acid | Refluxing Ethanol | Dihydroquinoline lactone derivative | nih.gov |

| 4-Aminoacetophenone | Dimedone | Aldehyde | CAN, TEMPO, DES | Dihydroquinolinone | nih.gov |

| Aniline | Formaldehyde | Amine | HCl, Ethanol | N-substituted Tetrahydroquinoline | nih.gov |

Iii. Structure Activity Relationship Sar Studies of 6 Acetyl 3,4 Dihydroquinolin 2 1h One Derivatives

Principles of Molecular Design for Modulating Biological Activity

The design of biologically active molecules is a systematic process that relies on several key principles to optimize interactions with a biological target. The quinoline (B57606) ring, a versatile scaffold, allows for numerous modifications to fine-tune its pharmacological properties. mdpi.comnih.gov The overarching goal is to enhance the desired biological effect while minimizing off-target interactions.

Key principles in molecular design include:

Pharmacophore Identification: This involves identifying the essential structural features of a molecule responsible for its biological activity. For quinoline derivatives, this could include the arrangement of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic features.

Isosteric and Bioisosteric Replacements: This strategy involves replacing a functional group with another that has similar physical or chemical properties. The aim is to improve potency, selectivity, or pharmacokinetic properties.

Conformational Analysis: Understanding the three-dimensional shape and flexibility of a molecule is critical, as biological targets are often highly sensitive to the spatial arrangement of interacting groups. researchgate.net

Introduction of Additional Binding Moieties: The rational addition of functional groups can create new interactions with the target, potentially increasing binding affinity and efficacy. acs.org

These principles are applied iteratively, with cycles of design, synthesis, and biological testing, to refine the molecular structure and achieve the desired activity profile.

Positional and Substituent Effects on the Quinolinone Scaffold

The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the core structure. biointerfaceresearch.com Modifications at various positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

The acetyl group at the C-6 position of the quinolinone ring can significantly influence the molecule's biological properties. Studies on related quinoline structures have shown that substituents at this position can impact activity. For instance, in a series of 2,4,6-trisubstituted quinolines, substitutions at the 2, 4, and 6 positions were found to be critical for anticancer activity. biointerfaceresearch.com While direct studies on the 6-acetyl group's influence on 3,4-dihydroquinolin-2(1H)-one are specific, the general importance of substitution at this position is well-established in the broader quinoline literature. For example, the presence of alkoxy groups at the 6th position of certain quinoline derivatives was found to reduce their rhizogenesis-stimulating activity, indicating the sensitivity of this position to substitution. researchgate.netmedicine.dp.ua

Modifications to the dihydroquinoline ring system itself can have a profound impact on biological activity. The saturation of the pyridine (B92270) ring in the dihydroquinolinone core alters its geometry and electronic properties compared to the fully aromatic quinoline. This can lead to different binding modes with biological targets. For instance, 1,2,3,4-tetrahydroquinolines, which share the saturated heterocyclic ring with 3,4-dihydroquinolin-2(1H)-one, have been shown to possess potent antiproliferative effects, with the incorporation of an aryl group at position 4 dramatically increasing this activity. nih.gov

The table below summarizes the effect of modifications on the dihydroquinoline ring system on biological activity.

| Modification | Effect on Biological Activity | Reference Compound(s) | Citation |

| Introduction of an aryl group at position 4 | Dramatically increased antiproliferative effect | 3,4-diaryl-1,2,3,4-tetrahydroquinolines | nih.gov |

| Saturation of the heterocyclic ring | Alters geometry and electronic properties, influencing binding modes | 1,2,3,4-tetrahydroquinolines | nih.gov |

The addition of various substituents to the quinolinone scaffold is a common strategy to enhance interactions with biological targets. These peripheral groups can engage in hydrogen bonding, hydrophobic interactions, or electrostatic interactions, thereby increasing binding affinity and potency. For example, in the design of novel VEGFR2 inhibitors, derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one were synthesized, indicating that modifications at the 6-position are a key area of exploration for enhancing biological activity. mdpi.com The activity of quinoline derivatives is often dependent on the type, position, and nature of the substituents attached to the ring. biointerfaceresearch.com

The following table illustrates the impact of different peripheral substituents on the biological activity of quinoline derivatives.

| Substituent | Position | Observed Effect | Compound Class | Citation |

| Arylidene-semicarbazone moiety | C-6 | Higher antiproliferative activity than reference drug | Quinazoline derivatives | mdpi.com |

| 5-substituted furan-2-yl moiety | C-6 | Higher antiproliferative activity than reference drugs | 4-anilino-quinazoline derivatives | mdpi.com |

| Alkoxy groups | 6 | Reduced rhizogenesis-stimulating activity | 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives | researchgate.netmedicine.dp.ua |

Conformational Analysis and its Implications for SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which in turn dictates how a molecule interacts with its biological target. scielo.br For flexible molecules like 3,4-dihydroquinolin-2(1H)-one derivatives, which possess a non-aromatic, puckered ring, multiple low-energy conformations can exist. rsc.org

The saturated part of the 1,2,3,4-tetrahydroquinoline (B108954) molecule, structurally related to the dihydroquinolinone core, allows for the existence of multiple conformers. rsc.org The energy barrier between these conformers can be low, allowing for conformational cooling to the most stable form. rsc.org This conformational preference can significantly influence the molecule's ability to fit into a specific binding site. Understanding the preferred conformation is therefore essential for rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" for binding, potentially leading to increased affinity and selectivity.

Rational Design of Novel 6-Acetyl-3,4-dihydroquinolin-2(1H)-one Analogues

The rational design of novel analogues of this compound leverages the insights gained from SAR studies. By understanding which structural features are important for activity, medicinal chemists can design new compounds with improved properties. This process often involves computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship), to predict the activity of designed molecules before their synthesis. mdpi.com

For instance, based on SAR data, a rational design approach might involve:

Modification of the acetyl group: The acetyl group at the 6-position can be modified to explore its role in target binding. For example, it could be converted to other functional groups to probe for additional interactions.

Substitution on the aromatic ring: Introducing various substituents on the benzene (B151609) ring of the quinolinone scaffold can modulate the electronic properties and create new binding interactions.

By systematically exploring these modifications, it is possible to develop novel analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles.

V. Computational Chemistry and Molecular Modeling Applications in 6 Acetyl 3,4 Dihydroquinolin 2 1h One Research

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one, docking studies are crucial for elucidating how this ligand might interact with the active site of a specific biological target, such as an enzyme or receptor. These simulations are fundamental to structure-based drug design, offering insights that can explain the compound's biological activity and guide its optimization.

The analysis of binding modes reveals the specific conformation and orientation of this compound within a protein's binding pocket. Computational studies on analogous quinolinone scaffolds have shown that the core ring structure often engages in key hydrophobic interactions and π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. The lactam ring of the dihydroquinolinone core is a critical feature, with the carbonyl oxygen and the adjacent nitrogen atom frequently acting as hydrogen bond acceptors and donors, respectively, forming hydrogen bonds with residues in the target's active site.

For this compound specifically, the acetyl group at the C6 position introduces an additional key interaction point. The carbonyl oxygen of this acetyl group can serve as a potent hydrogen bond acceptor, potentially forming crucial connections with amino acid residues such as serine, threonine, or lysine (B10760008) within the binding site. These specific interactions, or "hotspots," are critical for the stability of the ligand-protein complex and are a primary focus of lead optimization.

Table 1: Representative Binding Interactions for a Dihydroquinolinone Scaffold

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

|---|---|---|

| Hydrogen Bond (Acceptor) | Lactam Carbonyl Oxygen | Arg, Lys, Ser |

| Hydrogen Bond (Donor) | Lactam Nitrogen (N-H) | Asp, Glu, Carbonyl Backbone |

| Hydrogen Bond (Acceptor) | Acetyl Carbonyl Oxygen | Ser, Thr, Gln |

| Hydrophobic / π-π Stacking | Benzene (B151609) Ring | Phe, Tyr, Trp, Leu, Val |

Molecular docking programs use scoring functions to predict the binding affinity of a ligand to its target, typically expressed in kcal/mol. A lower (more negative) binding energy value suggests a more stable and favorable interaction. For derivatives of 2H-thiopyrano[2,3-b]quinoline, binding affinities have been reported in the range of -5.3 to -6.1 kcal/mol against certain anticancer protein targets. It is anticipated that this compound would exhibit similar or potentially stronger affinities depending on the specific target, due to the additional interaction potential of its acetyl group.

These scoring functions evaluate various energetic components, including electrostatic interactions, van der Waals forces, and hydrogen bonding, to rank different binding poses. The predicted orientation with the best score provides a static hypothesis of how the molecule fits into the active site, which serves as a starting point for more advanced computational analyses like molecular dynamics simulations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide deep insights into the electron distribution, molecular orbitals, and electrostatic potential of this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine key reactivity descriptors like chemical hardness, softness, and electronegativity.

This information is vital for understanding the molecule's intrinsic reactivity and its ability to participate in different types of chemical reactions or intermolecular interactions. For instance, the molecular electrostatic potential (MEP) map can visually identify the electron-rich regions (such as the carbonyl oxygens), which are likely to act as nucleophiles or hydrogen bond acceptors, and electron-poor regions (like the N-H proton), which are potential electrophiles or hydrogen bond donors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For quinolinone derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed.

In a typical QSAR study involving analogues of this compound, a dataset of related compounds with known biological activities (e.g., IC50 values) is compiled. The models then generate contour maps that visualize how different structural properties (steric, electrostatic, hydrophobic) influence activity. For example, a CoMFA map might indicate that a bulky, electron-withdrawing group at a specific position on the quinolinone ring increases potency, providing a clear roadmap for designing new, more effective molecules. These models are powerful predictive tools, allowing for the estimation of the biological activity of novel, unsynthesized compounds.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. An MD simulation of this compound bound to a target protein can assess the stability of the docked pose. It reveals how the ligand and protein adapt to each other, the flexibility of different parts of the molecule, and the persistence of key interactions (like hydrogen bonds) over the simulation period.

By analyzing the trajectory from an MD simulation, researchers can calculate metrics like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. A stable complex will show minimal deviation from its initial docked pose. MD simulations can also be used to compute binding free energies, offering a more accurate prediction of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions.

Virtual Screening and Lead Optimization Strategies Guided by Computational Approaches

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For a target where quinolinone-based compounds have shown activity, a virtual library containing thousands or millions of compounds could be screened against the protein's active site using docking algorithms. This process rapidly filters down the library to a manageable number of "hits" for further experimental testing.

Once a promising lead compound like this compound is identified, computational approaches are central to its optimization. Insights from docking, QSAR, and MD simulations are integrated to guide chemical modifications. For example, if docking studies reveal an unoccupied hydrophobic pocket near the acetyl group, medicinal chemists might design derivatives with an additional hydrophobic moiety at that position to enhance binding. QSAR models can then predict whether this modification is likely to improve biological activity before the new compound is synthesized, streamlining the entire lead optimization process.

Vii. Biological Evaluation Methodologies for 6 Acetyl 3,4 Dihydroquinolin 2 1h One Derivatives in Vitro and Preclinical Models

Cell-Based Assays for Biological Activity Profiling (In Vitro)

Cell-based assays are foundational in determining the physiological effects of dihydroquinolinone derivatives. These assays utilize living cells to model complex biological systems, offering a preliminary view of a compound's potential efficacy and mechanism of action.

The antiproliferative activity of dihydroquinolinone derivatives is extensively evaluated against panels of human cancer cell lines. A primary method for this assessment is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov Through this assay, the half-maximal inhibitory concentration (IC50) is determined, representing the concentration of a compound required to inhibit cell growth by 50%.

Research has shown that certain 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives exhibit significant antiproliferative effects against glioblastoma multiforme (GBM) cell lines, U87-MG and U138-MG. mdpi.com Similarly, other tetrahydroquinolinone derivatives have demonstrated potent cytotoxic activity against human non-small cell lung cancer (A549) and colon cancer (HCT116) cells, often with minimal toxicity to non-malignant human kidney cells (HEK293). nih.gov Mechanistic studies accompanying these proliferation assays often reveal that the mode of action involves inducing cell cycle arrest, typically at the G2/M phase, and promoting apoptotic cell death. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Dihydroquinolin-2(1H)-one Derivatives

| Compound Series | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrazone derivative (4m) | U87-MG (Glioblastoma) | 4.20 | mdpi.com |

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrazone derivative (4u) | U87-MG (Glioblastoma) | 7.96 | mdpi.com |

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrazone derivative (4q) | U138-MG (Glioblastoma) | 8.00 | mdpi.com |

| Tetrahydroquinolinone derivative (4a) | A549 (Lung Cancer) | 1.10 | nih.gov |

| Tetrahydroquinolinone derivative (4a) | HCT116 (Colon Cancer) | 1.45 | nih.gov |

This table is interactive and can be sorted by column.

The evaluation of dihydroquinolinone derivatives for antimicrobial properties is critical in the search for new agents to combat infectious diseases. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. nih.govglobethesis.com This is typically performed using broth microdilution methods according to established guidelines.

Studies on novel quinolin-2(1H)-one derivatives have demonstrated excellent antibacterial and antifungal activity. For instance, derivatives synthesized from 6-amino-4-methyl-1H-quinoline-2-one showed potent activity against bacterial strains such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli, with MIC values as low as 3.12 µg/mL. nih.gov The same series of compounds also proved effective against fungal strains, including Aspergillus flavus and Candida albicans. nih.gov Other research has highlighted quinolin-2(1H)-one piperazine (B1678402) derivatives with strong antifungal activity against Candida albicans, with some compounds showing greater potency than the reference drug Polyoxin B. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Quinolin-2(1H)-one Derivatives

| Compound Series | Pathogenic Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-amino-4-methyl-quinolin-2-one derivative (Compound 6) | Bacillus cereus | 3.12 | nih.gov |

| 6-amino-4-methyl-quinolin-2-one derivative (Compound 6) | Staphylococcus aureus | 6.25 | nih.gov |

| 6-amino-4-methyl-quinolin-2-one derivative (Compound 6) | Candida albicans | 6.25 | nih.gov |

| Quinolin-2(1H)-one piperazine derivative (Compound 9e) | Candida albicans (ATCC90023) | 8 | nih.gov |

| Quinolin-2(1H)-one piperazine derivative (Compound 9g) | Candida albicans (ATCC76615) | 4 | nih.gov |

| 7-methoxyquinoline derivative (Compound 3l) | Escherichia coli | 7.812 | globethesis.com |

This table is interactive and can be sorted by column.

The anti-inflammatory potential of 6-Acetyl-3,4-dihydroquinolin-2(1H)-one derivatives is investigated using various cell culture models. A common approach involves stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then treating the cells with the test compounds. The efficacy of the compounds is determined by measuring their ability to reduce the production of pro-inflammatory mediators.

Hybrid molecules combining quinoline (B57606) and thiazolidinedione scaffolds have been shown to modulate cytokines involved in the inflammatory cascade. nih.gov For example, specific derivatives were found to significantly decrease the concentration of Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α) in a dose-dependent manner. nih.gov Other derivatives effectively reduced the expression of Interleukin-6 (IL-6). nih.gov The levels of these cytokines are typically quantified using the Enzyme-Linked Immunosorbent Assay (ELISA). nih.gov Further studies on other quinoline derivatives have confirmed their ability to lower levels of key inflammatory markers like matrix metalloproteinase 9 (MMP-9), Interleukin 1-beta (IL-1β), and nuclear factor kappa-B (NF-κB) in tissue homogenates. researchgate.net

Biochemical Assays for Enzyme and Receptor Activity (In Vitro)

To elucidate the specific molecular targets of dihydroquinolinone derivatives, cell-free biochemical assays are employed. These assays measure the direct interaction of a compound with isolated enzymes or receptors, providing precise data on inhibition or binding affinity.

Enzyme inhibition assays are fundamental to understanding the mechanism of action for many therapeutic agents. For dihydroquinolinone derivatives, these assays are used to determine their potency against specific enzymatic targets. The half-maximal inhibitory concentration (IC50) is the key parameter derived from these experiments, indicating the concentration of the compound needed to reduce the enzyme's activity by 50%.

Derivatives of 3,4-dihydroquinolin-2(1H)-one have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key enzyme in angiogenesis that is often targeted in cancer therapy. mdpi.com Other studies have shown that different quinolinone derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. mdpi.com Additionally, certain dihydro-pyrrolo-quinolinone derivatives have been found to inhibit Leishmania donovani topoisomerase 1 (LDTop1), a target for developing antileishmanial agents. researchgate.net

Table 3: Enzyme Inhibition by Selected Dihydroquinolin-2(1H)-one Derivatives

| Compound Series | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivative (4m) | VEGFR2 | 0.09 | mdpi.com |

| Substituted sulphonamide based Schiff base derivative (Compound 12) | Acetylcholinesterase (AChE) | 0.12 | mdpi.com |

| Substituted sulphonamide based Schiff base derivative (Compound 12) | Butyrylcholinesterase (BChE) | 0.13 | mdpi.com |

This table is interactive and can be sorted by column.

Receptor binding assays are essential for quantifying the interaction between a ligand (the dihydroquinolinone derivative) and its specific receptor. These assays are crucial for screening and characterizing compounds that act by modulating receptor function. The two most common formats are filtration assays and scintillation proximity assays (SPA), both of which typically utilize a radiolabeled ligand that competes with the test compound for binding to the receptor source (e.g., cell membranes or purified receptors). The output of these assays is often the determination of binding constants like Kd (dissociation constant) or Ki (inhibition constant), which quantify the affinity of the compound for the receptor.

While specific Ki or Kd values for this compound derivatives are not extensively documented in the reviewed literature, related studies point to their potential for receptor interaction. For example, quinoline-thiazolidinedione hybrids have been shown to act as agonists on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key receptor in regulating inflammation and metabolism. nih.gov The evaluation of this agonist action, determined through assays like adipogenic differentiation, demonstrates a functional ligand-receptor interaction. nih.gov The development of non-radioactive assay formats based on optical methods, such as fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR), is also advancing the ability to screen and quantify these ligand-receptor interactions.

Pharmacological Studies in Relevant Biological Systems (Preclinical Models)

The therapeutic potential of derivatives of this compound has been investigated in various preclinical models to assess their pharmacological effects. These in vivo studies are crucial for understanding the physiological and behavioral responses to these compounds, particularly concerning their activity within the central nervous system and their potential as antiviral agents.

The 3,4-dihydroquinolin-2(1H)-one scaffold is recognized for its potential to yield compounds with significant CNS activity. nih.gov Preclinical evaluations in animal models are fundamental in identifying and characterizing these effects, such as antiseizure and antidepressant-like properties.

Antiseizure Models:

Derivatives of the 3,4-dihydroquinolin-2(1H)-one core structure have been evaluated for their antiseizure capabilities using established preclinical models. A key model used in this context is the maximal electroshock (MES) seizure model in mice, which is highly predictive of efficacy against generalized tonic-clonic seizures. nih.govnih.gov

In a study investigating a series of 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-ones, which are structurally related to the 6-acetyl parent compound, several derivatives demonstrated notable antiseizure activity. nih.gov The MES model was employed to screen these compounds, and the results identified three derivatives (2h, 4a, and 4b) with protective effects against electrically induced seizures. nih.gov The antiseizure action of one of the most potent compounds, 4a, was suggested to be mediated through antagonism of the histamine (B1213489) H3 receptor, as its effect was nullified when co-administered with an H3R agonist. nih.gov However, in the pentylenetetrazole (PTZ)-induced seizure model, which is used to identify agents effective against absence seizures, none of the tested compounds showed protective activity. nih.gov

The table below summarizes the antiseizure activity of selected 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-one derivatives in the MES model.

| Compound | Structure | Antiseizure Activity (MES Model) |

| 2h | 6-(3-(Piperidin-1-yl)propoxy)-3,4-dihydroquinolin-2(1H)-one | Active |

| 4a | N-(2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)ethyl)acetamide | Active |

| 4b | N-methyl-2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetamide | Active |

Data sourced from a study on 6-aminoalkoxy-3,4-dihydroquinolin-2(1H)-one derivatives. nih.gov

Antidepressant Models:

The 3,4-dihydro-2(1H)-quinolinone structure is also a feature in compounds explored for antidepressant activity. nih.govnih.gov Preclinical antidepressant activity is commonly assessed using models like the forced swimming test (FST) and the tail suspension test (TST) in mice. nih.gov These models are based on the principle that antidepressant compounds reduce the immobility time of the animals when placed in a stressful, inescapable situation. herbmedpharmacol.com

For instance, a series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were evaluated for their antidepressant-like effects. nih.gov Specific compounds from this series were found to significantly reduce immobility time in the mouse forced-swimming test after a single administration, an effect not observed with the tricyclic antidepressant imipramine (B1671792) under the same conditions. nih.gov Another study on different coumarin (B35378) and 3,4-dihydroquinolinone derivatives also identified compounds with significant antidepressant activity in both the FST and TST. nih.gov The most active compound was also shown to increase serotonin (B10506) (5-HT) concentrations in the mouse brain, suggesting a potential mechanism of action. nih.gov While these studies establish the potential of the broader quinolinone class, specific research on the antidepressant effects of this compound derivatives in these models is not extensively documented in the available literature.

The quinoline scaffold, a core component of the 3,4-dihydroquinolin-2(1H)-one structure, is present in numerous compounds that exhibit a wide range of biological activities, including antiviral effects. nih.gov Derivatives of quinoline have been investigated for their potential to inhibit various viruses, including Middle East Respiratory Syndrome Coronavirus (MERS-CoV). nih.govnih.gov

Preclinical evaluation of antiviral activity often involves in vitro and in vivo models. In the context of coronaviruses like MERS-CoV, studies have assessed the efficacy of related compounds. For example, research on hydroxyquinoline-pyrazole derivatives demonstrated direct antiviral activity against MERS-CoV, SARS-CoV-2, and HCoV-229E. nih.gov These studies utilize methods like plaque reduction assays to determine the concentration at which the compounds inhibit viral replication. The mechanisms of action, such as inhibiting viral adsorption to host cells, exerting a direct virucidal effect, or inhibiting viral replication, are also investigated. nih.gov

While the broader class of quinoline derivatives has shown promise as antiviral agents, specific preclinical studies focusing on the MERS-CoV inhibitory activity of this compound itself are not prominently featured in the reviewed scientific literature. Therefore, while the core structure suggests potential, dedicated antiviral assessments in relevant preclinical models would be necessary to confirm any efficacy against MERS-CoV or other viruses.

Viii. Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Dihydroquinolinone Discovery

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the landscape of drug discovery, offering unprecedented opportunities to accelerate the identification and optimization of novel therapeutic agents. acs.orgresearchgate.net These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and toxicity profiles of molecules, thereby streamlining the early drug discovery process. organic-chemistry.orgtubitak.gov.tr For the dihydroquinolinone scaffold, AI and ML models are being harnessed to explore vast chemical spaces, identify novel derivatives with enhanced therapeutic potential, and predict their interactions with biological targets. organic-chemistry.org

Generative AI models, for instance, can design novel dihydroquinolinone derivatives with tailored properties, while predictive ML algorithms can screen virtual libraries of these compounds to identify the most promising candidates for synthesis and biological evaluation. researchgate.netresearchgate.net This data-driven approach can significantly reduce the time and cost associated with traditional drug discovery methods. nih.govrsc.org Moreover, AI can aid in "scaffold hopping," where computational methods identify new core structures that mimic the activity of known compounds, potentially leading to the discovery of novel dihydroquinolinone-based drugs with improved properties. mdpi.comresearchgate.net

Table 1: Applications of AI/ML in Dihydroquinolinone Drug Discovery

| AI/ML Application | Description | Potential Impact on Dihydroquinolinone Research |

| Generative Models | Algorithms that create new molecular structures with desired properties. | Design of novel 6-acetyl-3,4-dihydroquinolin-2(1H)-one derivatives with optimized activity and safety profiles. |

| Predictive Modeling (QSAR) | Quantitative Structure-Activity Relationship models that predict biological activity based on chemical structure. | Rapid virtual screening of large libraries of dihydroquinolinones to prioritize candidates for synthesis. researchgate.net |

| Target Identification | AI tools that analyze biological and chemical data to identify novel protein targets for a given scaffold. acs.org | Discovery of new therapeutic applications for the this compound scaffold. |

| ADMET Prediction | Machine learning models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. acs.org | Early identification of dihydroquinolinone derivatives with favorable drug-like properties, reducing late-stage failures. |

| Scaffold Hopping | Computational techniques to identify new molecular scaffolds with similar biological activity to a known active compound. researchgate.netresearchgate.net | Discovery of new chemotypes based on the dihydroquinolinone core with potentially novel intellectual property. |

Novel Therapeutic Applications and Target Identification for the this compound Scaffold

The this compound scaffold is a versatile platform for the development of new therapeutic agents. Preliminary research has suggested its potential in antimicrobial, anticancer, and anti-inflammatory applications. As a lead compound, its core structure is amenable to chemical modifications to explore a wide range of biological targets.

Recent research into the broader 3,4-dihydroquinolin-2(1H)-one class of compounds has unveiled a number of promising therapeutic avenues. Derivatives of this scaffold have been investigated for their activity against a variety of biological targets, highlighting the potential for the 6-acetyl substituted variant. For example, novel 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as dual inhibitors of aldose reductase (AKR1B1) and reactive oxygen species (ROS), presenting a potential treatment for diabetic complications. researchgate.net In the realm of oncology, derivatives have been discovered to act as tubulin polymerization inhibitors and as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in glioblastoma multiforme. nih.govuct.ac.za Furthermore, other analogues have been evaluated as phosphodiesterase 3 (PDE3) inhibitors for potential use as cardiotonic agents in congestive heart failure. researchgate.net

Table 2: Investigated and Potential Therapeutic Targets for the Dihydroquinolinone Scaffold

| Therapeutic Area | Biological Target | Potential Indication |

| Diabetic Complications | Aldose Reductase (AKR1B1) / Reactive Oxygen Species (ROS) | Diabetic Neuropathy, Retinopathy, Nephropathy researchgate.net |

| Oncology | Tubulin | Various Cancers (by disrupting microtubule dynamics) nih.gov |

| Oncology | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Glioblastoma Multiforme and other solid tumors uct.ac.za |

| Oncology | Human Aldehyde Dehydrogenase 1A1 (ALDH1A1) | Cancers with ALDH1A1 overexpression |

| Cardiovascular Disease | Phosphodiesterase 3 (PDE3) | Congestive Heart Failure researchgate.net |

| Neurodegenerative Disease | Monoamine Oxidase B (MAO-B) | Alzheimer's and Parkinson's Diseases |

| Infectious Disease | Leishmania donovani targets | Visceral Leishmaniasis |

Future research will likely focus on identifying the specific molecular targets of this compound and its derivatives to elucidate their mechanisms of action. This will involve a combination of computational target prediction, biochemical assays, and cell-based screening to uncover novel therapeutic applications for this promising scaffold.

Advanced Spectroscopic and Structural Characterization Techniques for Ligand-Target Complexes

Understanding the precise interactions between a drug candidate and its biological target at an atomic level is fundamental for structure-based drug design. Advanced spectroscopic and structural characterization techniques are critical in elucidating these ligand-target complexes, providing invaluable insights for optimizing lead compounds.

X-ray crystallography remains a gold standard for obtaining high-resolution three-dimensional structures of protein-ligand complexes. This technique could provide a detailed map of the binding pocket, revealing the specific amino acid residues that interact with a dihydroquinolinone derivative and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). Such information is crucial for the rational design of more potent and selective inhibitors.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. uct.ac.za The "resolution revolution" in cryo-EM now allows for the near-atomic resolution of structures, making it an increasingly valuable tool in drug discovery. acs.orgnih.gov For dihydroquinolinone-based agents targeting complex cellular machinery, cryo-EM could be instrumental in visualizing the binding mode and any conformational changes induced upon binding.

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique that provides rich information about ligand-target interactions in solution, which is closer to the physiological environment. nih.gov NMR can be used to identify the binding site on the protein, determine the binding affinity, and characterize the dynamics of the complex. nih.gov Techniques like Saturation Transfer Difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) experiments can effectively screen for and characterize the binding of fragments and lead compounds like this compound to their targets. mdpi.com

Table 3: Advanced Techniques for Characterizing Dihydroquinolinone-Target Complexes

| Technique | Information Provided | Applicability to Dihydroquinolinone Research |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex, precise binding mode, and key interactions. organic-chemistry.org | Rational design and optimization of this compound derivatives for enhanced target affinity and selectivity. |

| Cryo-Electron Microscopy (Cryo-EM) | Near-atomic resolution structures of large, flexible, or membrane-bound protein complexes. researchgate.netuct.ac.za | Characterization of dihydroquinolinone binding to complex targets that are not amenable to crystallization. |

| NMR Spectroscopy | Identification of binding site, determination of binding affinity (Kd), and characterization of complex dynamics in solution. researchgate.netnih.gov | Screening for target engagement and elucidating the dynamic aspects of the interaction between the compound and its target protein. |

| Computational Docking & MD Simulations | Prediction of binding poses, estimation of binding affinities, and analysis of the stability of the ligand-target complex over time. | Virtual screening and providing a theoretical framework to interpret experimental structural data. |

Development of Advanced Delivery Systems for Dihydroquinolinone-Based Agents

Many promising therapeutic agents, including those based on the quinolinone scaffold, face challenges related to poor water solubility, which can limit their bioavailability and clinical utility. researchgate.net The development of advanced drug delivery systems is a critical area of research aimed at overcoming these limitations and enhancing the therapeutic efficacy of such compounds.

Liposomes , which are spherical vesicles composed of a lipid bilayer, have been successfully employed to encapsulate both hydrophilic and hydrophobic drugs. researchgate.netrsc.org For hydrophobic dihydroquinolinone derivatives, liposomal formulations can significantly increase their apparent solubility, protect them from degradation in the bloodstream, and facilitate their delivery to target tissues. mdpi.comnih.gov Studies have shown that new 3-hydroxy-quinolinone derivatives with anticancer activity can be effectively solubilized using liposomes, enabling further preclinical testing. mdpi.com Furthermore, cationic liposomes have been used to deliver a novel 1,2-dihydroquinoline (B8789712) anticancer agent, demonstrating superior antitumor activity compared to neutral liposomes. nih.govuct.ac.za

Polymeric micelles are another class of nanocarriers formed from the self-assembly of amphiphilic block copolymers. acs.orgresearchgate.net Their hydrophobic core provides an ideal environment for encapsulating poorly soluble drugs like dihydroquinolinone-based agents, while the hydrophilic shell offers stability in aqueous environments and can be functionalized for targeted delivery. nih.gov These systems can improve drug bioavailability, prolong circulation time, and enable controlled release at the site of action. researchgate.net

Other nanocarriers , such as solid-lipid nanoparticles, dendrimers, and metallic nanoparticles, are also being explored for the targeted delivery of anticancer drugs and could be adapted for dihydroquinolinone-based agents. researchgate.net These advanced delivery systems can be engineered with targeting ligands (e.g., antibodies, peptides) on their surface to achieve active targeting to specific cells or tissues, thereby increasing efficacy and reducing off-target side effects.

Table 4: Advanced Delivery Systems for Dihydroquinolinone-Based Agents

| Delivery System | Description | Potential Advantages for Dihydroquinolinone Agents |

| Liposomes | Vesicles composed of one or more lipid bilayers enclosing an aqueous core. | Enhanced solubility, improved bioavailability, protection from degradation, potential for passive and active targeting. researchgate.netmdpi.com |

| Polymeric Micelles | Nanoscale core-shell structures formed by self-assembling amphiphilic block copolymers. | High drug-loading capacity for hydrophobic compounds, improved stability, prolonged circulation, and controlled release. acs.orgtubitak.gov.tr |

| Solid-Lipid Nanoparticles (SLNs) | Nanoparticles made from solid lipids, offering advantages of both polymeric nanoparticles and liposomes. | High stability, controlled release, and good tolerability. |

| Dendrimers | Highly branched, tree-like macromolecules with a well-defined structure. | Precise control over size and surface functionality, enabling targeted delivery. |

| Targeted Nanoparticles | Nanocarriers functionalized with ligands (e.g., antibodies, folic acid) to bind to specific receptors on target cells. | Increased drug concentration at the target site, enhanced efficacy, and reduced systemic toxicity. researchgate.net |

Exploration of New Synthetic Paradigms for Complex Dihydroquinolinone Architectures

The development of novel and efficient synthetic methodologies is paramount to exploring the full chemical space of the dihydroquinolinone scaffold and generating diverse libraries of compounds for biological screening. While traditional methods for synthesizing the 3,4-dihydroquinolin-2-one skeleton exist, recent years have seen the emergence of new synthetic paradigms that offer improved efficiency, milder reaction conditions, and access to more complex and diverse molecular architectures. mdpi.com

A significant area of advancement is the catalytic annulation of α,β-unsaturated N-arylamides . mdpi.com This strategy encompasses several modern synthetic approaches:

Electrophilic Cyclization: Intramolecular Friedel-Crafts type reactions can construct the dihydroquinolinone ring system. mdpi.com

Radical-Initiated Cyclization: The generation of a radical species can initiate a cascade of reactions, including an intramolecular cyclization to form the dihydroquinolinone core. mdpi.comnih.gov This approach has been shown to be effective for the synthesis of highly enantioenriched 3,4-dihydroquinolin-2-ones through the transfer of axial chirality. nih.gov

Photochemical Cyclization: The use of visible light and a photosensitizer can promote the cyclization of N-arylacrylamides to afford dihydroquinolinones under mild, metal-free conditions. mdpi.comresearchgate.net

These modern catalytic methods often provide access to substituted dihydroquinolinones with high stereoselectivity, which is crucial for developing potent and specific therapeutic agents. For instance, palladium-catalyzed reactions have been developed for cyclopropane (B1198618) ring expansion to form the dihydroquinolinone skeleton, and enantioselective annulations using N-heterocyclic carbene (NHC) organocatalysis have also been reported. acs.org

Table 5: Modern Synthetic Strategies for Dihydroquinolinone Architectures

| Synthetic Paradigm | Description | Key Features |

| Electrophilic Cyclization | Intramolecular cyclization of α,β-unsaturated N-arylamides promoted by an electrophile. mdpi.com | Access to a variety of substituted dihydroquinolinones. |

| Radical-Initiated Cyclization | Tandem reactions initiated by a radical species leading to the formation of the dihydroquinolinone ring. mdpi.comnih.gov | Can be used for stereoselective synthesis and the construction of complex substitution patterns. |

| Photochemical Cyclization | Visible-light-induced cyclization, often using a photocatalyst, to form the dihydroquinolinone scaffold. mdpi.comresearchgate.netuct.ac.za | Mild reaction conditions, metal-free options, and environmentally sustainable. |

| Palladium-Catalyzed Annulation | Cross-coupling and cyclization reactions mediated by palladium catalysts to construct the core structure. | High efficiency and functional group tolerance. |

| Organocatalytic Annulation | Asymmetric [4+2] annulation reactions catalyzed by chiral organic molecules (e.g., N-heterocyclic carbenes). acs.org | Enantioselective synthesis of chiral dihydroquinolinones. |

The exploration of these new synthetic paradigms will undoubtedly facilitate the rapid and efficient synthesis of novel and complex derivatives of this compound, accelerating the discovery of new drug candidates based on this versatile scaffold.

Q & A

Q. What are the common synthetic routes for 6-Acetyl-3,4-dihydroquinolin-2(1H)-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves cyclization of α,β-unsaturated N-arylamides under catalytic conditions. For example, a metal-free photoredox cyclization method using N-arylcinnamamides and aliphatic aldehydes in fluorobenzene (PhF) yields alkyl-substituted derivatives with moderate efficiency . Key parameters include solvent choice (e.g., DMF or THF), temperature (room temperature to reflux), and catalysts (e.g., silver or nickel). Optimizing these conditions minimizes side reactions and improves yield (e.g., 72.9% yield for a derivative via hydrogenation and chromatographic purification) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and acetyl (C-O) groups. Mass spectrometry (HR-MS) validates molecular weight, as demonstrated in studies where derivatives were analyzed using a Xevo G2-XS QT mass spectrometer . X-ray crystallography may further resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

The compound’s solubility varies with polarity: it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO). Its pKa (~13.99) suggests stability under basic conditions. The acetyl group enhances electrophilicity, enabling nucleophilic substitutions at the quinolinone core . Melting points typically range between 230–240°C, requiring controlled heating during synthesis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

SAR studies focus on substituent effects at positions 6 (acetyl) and 7. For example:

- Position 6 : Bromine substitution increases lipophilicity and membrane permeability, enhancing antimicrobial activity .

- Position 8 : Fluoro substituents reduce nNOS inhibition potency by 6-fold, likely due to steric hindrance affecting binding . Table 1 summarizes SAR findings for related dihydroquinolinones:

Q. What computational approaches validate the interaction of this compound analogues with therapeutic targets like VEGFR2?

Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) assess binding affinity and stability. For glioblastoma targets, analogues like 4m and 4q showed strong interactions with VEGFR2’s kinase domain (binding energy: −9.2 to −10.5 kcal/mol). Key residues (e.g., Asp1046, Lys868) form hydrogen bonds with the acetyl and quinolinone moieties . MM-PBSA calculations further quantify free energy contributions, guiding lead optimization .

Q. How do contradictory biological activity data across similar dihydroquinolinone derivatives inform lead optimization?

Discrepancies often arise from assay conditions or substituent electronic effects. For instance:

- Anticancer activity : 5-Bromo-3,4-dihydroquinolin-2(1H)-one showed moderate activity (IC50: low µM range), while 7-bromo derivatives were inactive, highlighting positional sensitivity .

- Anticonvulsant activity : A 7-oxadiazolylmethoxy derivative (5b) bound GABAA receptors with 89% inhibition, but structural analogs lacked efficacy due to poor blood-brain barrier penetration . Cross-validating data using orthogonal assays (e.g., in vitro + in vivo models) resolves contradictions .

Q. What methodologies are employed to assess in vivo efficacy of this compound derivatives?

Rodent pain models (e.g., chronic constriction injury) evaluate CNS activity. Oral dosing of compound (S)-35 (10 mg/kg) reduced hyperalgesia by 60% in rats, confirmed via von Frey testing. Pharmacokinetic studies (LC-MS/MS) measure plasma half-life (~4.2 hours) and brain-to-plasma ratio (0.8), ensuring adequate bioavailability .

Methodological Notes

- Synthesis Optimization : Use LiAlH4 for nitro-group reductions and Raney nickel for selective aminations .

- Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate acetyl group electronegativity with bioactivity .

- Contradiction Resolution : Validate conflicting results via dose-response curves and meta-analysis of structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.